4-oxo-N-(p-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide
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Overview
Description
Spiro[chromane-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . It has been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals .
Synthesis Analysis
A spiro compound is usually formed by the simultaneous reactions of condensation and cyclization . Significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations .Molecular Structure Analysis
Spiro[chromane-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . The addition of a spiro junction at the C2 position of the chroman-4-one molecule causes a significant change in the structure of the molecule .Chemical Reactions Analysis
The synthesis of spiro[chromane-2,4’-piperidine]-4(3H)-one-derived compounds has seen remarkable development over the past several years . The process usually involves the simultaneous reactions of condensation and cyclization .Scientific Research Applications
Spiropiperidines in Drug Discovery
Spiropiperidines have become increasingly popular in drug discovery programs due to their three-dimensional chemical space exploration potential. The synthesis strategies for 2-, 3-, and 4-spiropiperidines, which are relevant for their applications in drug discovery, are divided based on the synthetic strategy, including the formation of the spiro-ring on a preformed piperidine ring and vice versa. These compounds are synthesized for natural product routes and drug discovery projects, indicating their potential for pharmaceutical applications (Griggs, Tape, & Clarke, 2018).
Spiro Compounds in Advanced Materials
Spiro compounds like spiropyrans and spirooxazines have been explored for their applications in composite systems based on fluorescence resonance energy transfer (FRET) with fluorescent materials. These studies highlight the transformative nature of spiropyrans/spirooxazines under different stimuli, leading to the development of novel multifunctional materials. This suggests potential applications of 4-oxo-N-(p-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide in the development of advanced materials and sensing technologies (Xia, Xie, & Zou, 2017).
Antioxidant Activities of Spirocyclic Compounds
Spirocyclic compounds, including spiropiperidines, have been identified for their antioxidant activities, which are important in the context of drug development for diseases associated with oxidative stress. The review on spiro compounds' antioxidant activities provides an overview of their synthesis and biological activities, underscoring the therapeutic potential of spirocyclic derivatives in addressing oxidative stress-related diseases (Acosta-Quiroga et al., 2021).
Mechanism of Action
Target of Action
Similar spiro[chromane-2,4’-piperidine]-4(3h)-one compounds have been utilized by medicinal chemists and pharmacologists to yield therapeutically effective biologicals .
Mode of Action
It’s known that spiro compounds are usually formed by the simultaneous reactions of condensation and cyclization .
Biochemical Pathways
Compounds with a similar backbone have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor .
Future Directions
Properties
IUPAC Name |
N-(4-methylphenyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-6-8-16(9-7-15)22-20(25)23-12-10-21(11-13-23)14-18(24)17-4-2-3-5-19(17)26-21/h2-9H,10-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRGYQGDDIJSFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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